

Structure-Activity Relationship of 4-(Morpholinosulfonyl)aniline Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *4-(Morpholinosulfonyl)aniline*

Cat. No.: *B1193929*

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The **4-(morpholinosulfonyl)aniline** scaffold has emerged as a versatile pharmacophore in the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their activity as inhibitors of *Plasmodium falciparum* apicoplast DNA polymerase and dihydrofolate reductase (DHFR), as well as their broader antimicrobial and anticancer potential. The information herein is intended for researchers, scientists, and drug development professionals.

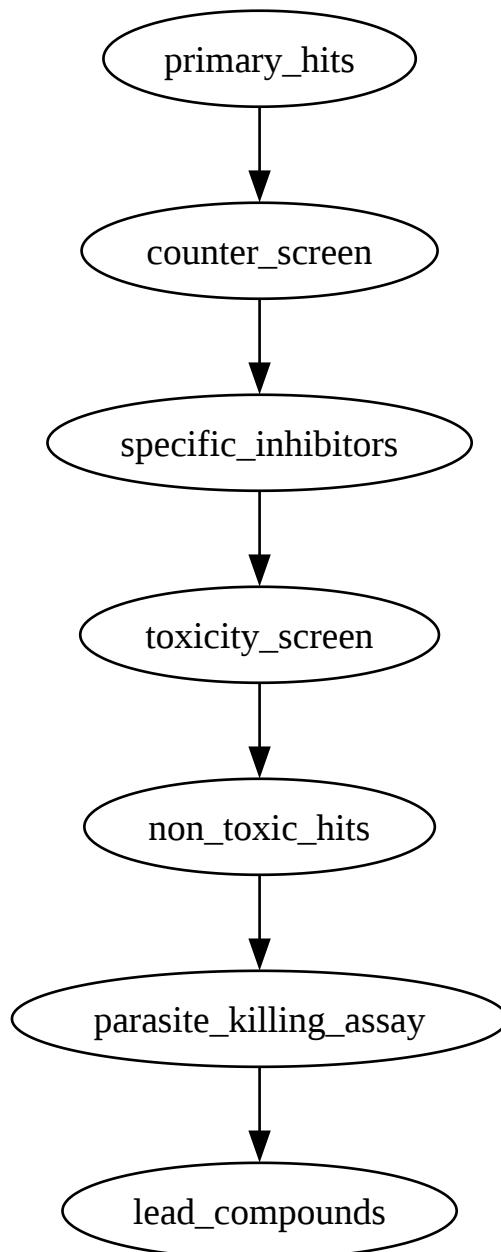
Inhibitors of *Plasmodium falciparum* Apicoplast DNA Polymerase

In a high-throughput screening effort to identify novel inhibitors of *P. falciparum* apicoplast DNA polymerase (apPOL), **4-(morpholinosulfonyl)aniline** was identified as a promising hit.^{[1][2]} The study evaluated a large library of compounds for their ability to inhibit the polymerase activity and parasite growth.

Quantitative Data Summary: Antiplasmodial Activity

Compound ID	Structure	Pf-apPOL Inhibition (%) @ 20 μ M	P. falciparum Growth Inhibition EC50 (μ M)[1]
1	4- (Morpholinosulfonyl)aniline	>50	8.5
2	(Related active hit)	>50	4.2
3	(Related active hit)	>50	6.1

Note: The specific structures of related active hits 2 and 3 were part of a proprietary library and are not publicly disclosed in the source publication.



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Caption: Structure-activity relationship of N-substituted **4-(morpholinosulfonyl)aniline** derivatives as DHFR inhibitors.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay: The DHFR inhibitory activity was evaluated using a spectrophotometric method. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of

dihydrofolate to tetrahydrofolate. The reaction mixture contained the enzyme, NADPH, dihydrofolate, and the test compound in a suitable buffer. The IC₅₀ values were determined from the dose-response curves of percent inhibition versus compound concentration.

Anticancer Activity Assay: The in vitro anticancer activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The MTT solution was then added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at a specific wavelength to determine cell viability, and IC₅₀ values were calculated.

Antimicrobial Activity Assay: The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method against Gram-positive (*Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative (*Escherichia coli*, *Pseudomonas aeruginosa*) bacteria. Serial dilutions of the compounds were prepared in microtiter plates, and a standardized inoculum of the bacteria was added. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Conclusion

The **4-(morpholinosulfonyl)aniline** scaffold demonstrates significant potential for the development of diverse therapeutic agents. As inhibitors of *P. falciparum* apicoplast DNA polymerase, these derivatives present a promising avenue for novel antimalarial drugs. Furthermore, N-substitution on the aniline moiety has yielded potent DHFR inhibitors with notable anticancer and antimicrobial activities. The structure-activity relationship studies indicate that the nature of the substituent on the aniline nitrogen plays a crucial role in determining the biological activity. Specifically, the presence of a 2-chloro-N-arylacetamide group generally leads to higher potency in DHFR inhibition and anticancer effects compared to a 2-arylacetamide group. These findings provide a solid foundation for the further design and optimization of **4-(morpholinosulfonyl)aniline** derivatives as targeted therapeutic agents.

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References

- 1. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 2. benchchem.com [benchchem.com]
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